Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate
Description
Properties
CAS No. |
316172-29-9 |
|---|---|
Molecular Formula |
C11H13IN2O4 |
Molecular Weight |
364.14 g/mol |
IUPAC Name |
diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3 |
InChI Key |
CBIQFINIPKLSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Iodination
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) directs iodination to the electron-rich position adjacent to the methyl group.
Procedure :
- Dissolve the methyl-substituted pyridazine intermediate in dichloromethane.
- Add ICl (1.1 equiv) and FeCl₃ (0.2 equiv) at 0°C.
- Stir for 12 hours, then quench with sodium thiosulfate.
Outcome :
Metal-Mediated Iodine Insertion
Palladium-catalyzed coupling reactions enable iodine introduction via C–H activation. This method is less common due to complexity but offers higher functional group tolerance.
Procedure :
- Treat the pyridazine precursor with Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 equiv), and KI (3 equiv) in DMF at 120°C.
- Monitor reaction progress via TLC.
Outcome :
- Yield : 40–50% (lower due to competing side reactions).
Esterification and Functional Group Stability
The diethyl ester groups are introduced either before or after iodination, depending on the reactivity of intermediates.
Early-Stage Esterification
Esterifying the dicarboxylic acid precursor early ensures stability during subsequent reactions.
Procedure :
- React 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid with excess ethanol in H₂SO₄ (cat.).
- Reflux for 24 hours, then neutralize with NaHCO₃.
Late-Stage Esterification
Alternatively, esterification post-iodination avoids acid-sensitive intermediates.
Challenges :
- Iodine may oxidize under acidic conditions.
- Requires mild reagents like DCC/DMAP in dry THF.
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Electrophilic Iodination | High regioselectivity | Harsh conditions risk ester hydrolysis | 50–60 |
| Metal-Mediated Iodination | Functional group tolerance | Low yield, costly catalysts | 40–50 |
| Early Esterification | High yield, simplicity | Acid-sensitive intermediates | 75–85 |
| Late Esterification | Compatible with sensitive groups | Lower yield, longer reaction time | 60–70 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination rates but may degrade esters. Non-polar solvents (e.g., toluene) improve ester stability at the cost of reaction speed.
Temperature Control
Lower temperatures (0–25°C) favor regioselectivity, while higher temperatures (80–100°C) accelerate cyclization.
Purification Techniques
Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazine dicarboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield reduced pyridazine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid.
Scientific Research Applications
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is not well-documented. as a pyridazine derivative, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Diethyl 3-Chloro-6-Methylpyridazine-4,5-Dicarboxylate
Diethyl 5-Bromo-6-Methylpyridine-2-yl Propanedioate
- Structure : Differs in heterocycle (pyridine vs. pyridazine) and substituent position.
- Reactivity : Bromine’s moderate leaving-group ability makes it less favored than iodine for Suzuki or Heck couplings .
Functional Group Variations
5-Hydroxy-6-Methylpyridine-3,4-Dicarboxylic Acid
- Structure : Features hydroxyl and carboxylic acid groups instead of esters and iodine.
- Applications : Primarily serves as a metabolite or intermediate in biosynthetic pathways, contrasting with the synthetic versatility of the iodo-ester derivative .
Solvent and Yield Optimization
The use of toluene instead of dichloromethane in the synthesis of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate increased yields from ~65% (historical pyridazine diester syntheses) to 94% . This solvent shift minimizes polysubstitution side products, a challenge observed in earlier methods .
Comparative Data Table
Research Findings and Implications
- Iodine Advantage : The iodine atom in this compound facilitates high-yielding cross-coupling reactions, enabling access to aryl- or alkynyl-substituted pyridazines for drug discovery .
- Steric Influence: The 6-methyl group enhances regioselectivity in substitution reactions compared to non-methylated analogues .
- Synthetic Scalability : The optimized two-phase system (toluene/H₂SO₄) is critical for industrial-scale production, reducing waste and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
